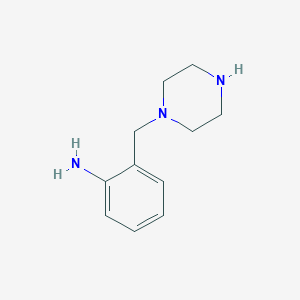

2-(Piperazin-1-ylmethyl)aniline

Description

2-(Piperazin-1-ylmethyl)aniline is an aromatic amine featuring a piperazine ring connected via a methylene (–CH2–) linker to the ortho position of an aniline moiety. This structure confers unique physicochemical and pharmacological properties, making it a scaffold of interest in medicinal chemistry. The compound can be synthesized through palladium-catalyzed reactions, as demonstrated by Cacchi’s group, which achieved high yields under mild conditions by coupling propargyl carbonates with piperazine derivatives . Its versatility allows for further functionalization, enabling exploration of structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name |

2-(piperazin-1-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13H,5-9,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCGUUIXGRFYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612342 | |

| Record name | 2-[(Piperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60261-51-0 | |

| Record name | 2-[(Piperazin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-ylmethyl)aniline typically involves the reaction of aniline with piperazine in the presence of a suitable alkylating agent. One common method is the reductive amination of aniline with formaldehyde and piperazine under acidic conditions. The reaction proceeds as follows:

Reductive Amination:

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves similar reagents and conditions but optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperazin-1-ylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Secondary and tertiary amines.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

2-(Piperazin-1-ylmethyl)aniline serves as a crucial intermediate in synthesizing pharmaceuticals, especially drugs targeting neurological disorders. The piperazine core is known to improve the pharmacokinetic properties of drug candidates due to its favorable pKa values.

Case Study: Anticancer Activity

Research has shown that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, compounds derived from this compound have been evaluated for their activity against various cancer cell lines, including K562 (chronic myeloid leukemia) and T47D (breast cancer). One derivative demonstrated an IC50 value of 1.42 µM against T47D cells, indicating potential as an antineoplastic agent .

Organic Synthesis

This compound is utilized extensively in organic synthesis for constructing complex molecules. Its ability to participate in various chemical reactions makes it a valuable building block in creating diverse chemical compounds.

Synthesis Pathways

The synthesis of this compound typically involves:

- Reaction of piperazine with benzyl chloride.

- Reduction of the resulting intermediate using reducing agents like lithium aluminum hydride (LiAlH4).

Material Science

In material science, this compound is employed in formulating advanced materials such as polymers and coatings. The incorporation of this compound enhances the durability and resistance properties of these materials.

Example: Modified Polymers

Aniline-formaldehyde resins modified with piperazine moieties have shown improved thermal stability and mechanical properties when tested against various conditions .

Biochemical Research

Researchers utilize this compound to study enzyme interactions and cellular processes. Its structural similarity to neurotransmitters allows it to function as a ligand for various receptors, influencing neurological pathways.

Binding Affinity Studies

Studies indicate that this compound interacts with neurotransmitter receptors, which could lead to significant insights into its pharmacodynamics and therapeutic potential.

Agricultural Chemistry

In agricultural chemistry, this compound contributes to developing agrochemicals, notably more effective pesticides and herbicides that enhance crop yield.

Development of Agrochemicals

The compound's ability to modify biological activity makes it suitable for creating agrochemical formulations that target specific pests while minimizing environmental impact.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical | Intermediate in drug synthesis for neurological disorders | Anticancer activity with IC50 = 1.42 µM against T47D |

| Organic Synthesis | Building block for complex organic molecules | Involvement in reactions like alkylation and acylation |

| Material Science | Enhances durability and resistance in polymers and coatings | Improved thermal stability in modified aniline resins |

| Biochemical Research | Studies enzyme interactions; potential ligand for receptors | Influences neurotransmitter pathways |

| Agricultural Chemistry | Development of effective pesticides and herbicides | Enhances crop yield through targeted formulations |

Mechanism of Action

The mechanism by which 2-(Piperazin-1-ylmethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it often acts by binding to specific receptors or enzymes, modulating their activity. The piperazine ring can interact with various biological targets, influencing pathways involved in neurotransmission, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

Nitro-Substituted Derivatives

- 2-Nitro-3-piperazin-1-ylaniline (21) : Synthesized via nucleophilic aromatic substitution using 3-chloro-2-nitroaniline and piperazine (40% yield). This compound retains the nitro group at the ortho position but lacks the methylene linker, directly attaching piperazine to the aniline. Its melting point (212–213°C) and IR data suggest distinct hydrogen-bonding interactions compared to 2-(Piperazin-1-ylmethyl)aniline .

- 5-(4-Methylpiperazin-1-yl)-2-nitroaniline : Incorporates a nitro group at the para position and a methylated piperazine. Crystallographic studies reveal planar geometry, which may influence receptor binding compared to the more flexible methylene-linked analogue .

Halogen-Substituted Analogues

- 5-Chloro-2-(4-ethylpiperazin-1-yl)aniline: Features a chlorine substituent at the para position and an ethyl group on piperazine.

Piperazine Ring Modifications

Benzyl-Substituted Piperazines

- 2-[(4-Benzylpiperazin-1-yl)methyl]aniline (CAS 60261-53-2) : Incorporates a benzyl group on piperazine, increasing lipophilicity (logP) and steric bulk. This modification could enhance blood-brain barrier permeability but may reduce selectivity for certain receptors compared to unsubstituted piperazine derivatives .

- 2-(4-Benzyl-piperazin-1-yl)aniline (CAS 199105-17-4): Directly links benzyl-piperazine to aniline without a methylene spacer.

Methyl- and Ethyl-Substituted Piperazines

Linker Variations

- FAUC 316 (1): A dopamine D4 receptor ligand with a piperazine-indole structure linked via methylene. Derivatives with fluoroethoxy substitutions show reduced selectivity (e.g., 420-fold D4/D2), emphasizing the critical role of the indole moiety in FAUC 316’s activity .

Key Structural and Functional Trends

Linker Flexibility : Methylene linkers (as in this compound) enhance conformational adaptability, improving receptor fit compared to rigid spacers (e.g., ketones) .

Piperazine Substitutions : Benzyl groups increase lipophilicity but may reduce selectivity; methyl/ethyl groups balance solubility and receptor affinity .

Electron-Withdrawing Groups : Nitro or chloro substituents modulate electronic effects, influencing binding kinetics and metabolic stability .

Biological Activity

2-(Piperazin-1-ylmethyl)aniline, a compound with the chemical formula C11H16N2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis pathways, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H16N2

- Molecular Weight : 176.26 g/mol

- CAS Number : 60261-51-0

The compound features a piperazine ring attached to an aniline moiety, which is significant for its interaction with biological targets.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperazine with an appropriate aldehyde or ketone derivative. This process can be optimized for yield and purity through various organic synthesis techniques.

Antitumor Activity

Recent studies have explored the antitumor potential of various piperazine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

- MCF-7 (Breast Cancer) : The compound showed an IC50 value of approximately 5.56 µM, indicating potent activity against this cell line .

- K562 (Leukemia) : While some derivatives exhibited activity, this compound itself did not show significant effects at concentrations ≤100 µg/mL .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

- Testing Against Gram-positive and Gram-negative Bacteria : In studies using the Kirby-Bauer method, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated limited antibacterial activity, with most derivatives showing inactivity against these strains at concentrations of 25 mg/mL .

Antifungal Activity

In addition to its antibacterial effects, the antifungal activity of various piperazine derivatives has been assessed:

| Compound | Activity Against Candida albicans | Inhibition Zone (%) |

|---|---|---|

| 8a | Clinical Isolates | 40% - 55% |

| 9c | Clinical Isolates | Moderate Activity |

| 10b | Clinical Isolates | Moderate Activity |

These findings suggest that while the compound may not be broadly effective against bacteria, it shows promise in certain antifungal applications .

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within cells. These interactions can modulate enzyme activity and influence cellular signaling pathways relevant to cancer growth and microbial resistance.

Study on Antitumor Compounds

A study synthesized a series of compounds related to piperazine derivatives and evaluated their biological activities. The results indicated that modifications to the piperazine structure could enhance antitumor efficacy while reducing toxicity .

Dual Inhibitor Studies

Research focusing on dual inhibitors of bacterial topoisomerases has highlighted the importance of structural analogs like piperazine derivatives in developing new antibiotics. These studies emphasize the potential for compounds like this compound to serve as lead compounds in antibiotic development .

Q & A

Q. What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer : Implement continuous flow chemistry to enhance reproducibility and reduce byproducts. Chiral stationary phases (e.g., amylose-based HPLC columns) ensure enantiomeric resolution during purification. Monitor optical rotation and circular dichroism (CD) spectra to confirm purity. Industrial-scale reactions may require immobilized catalysts to facilitate recycling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.